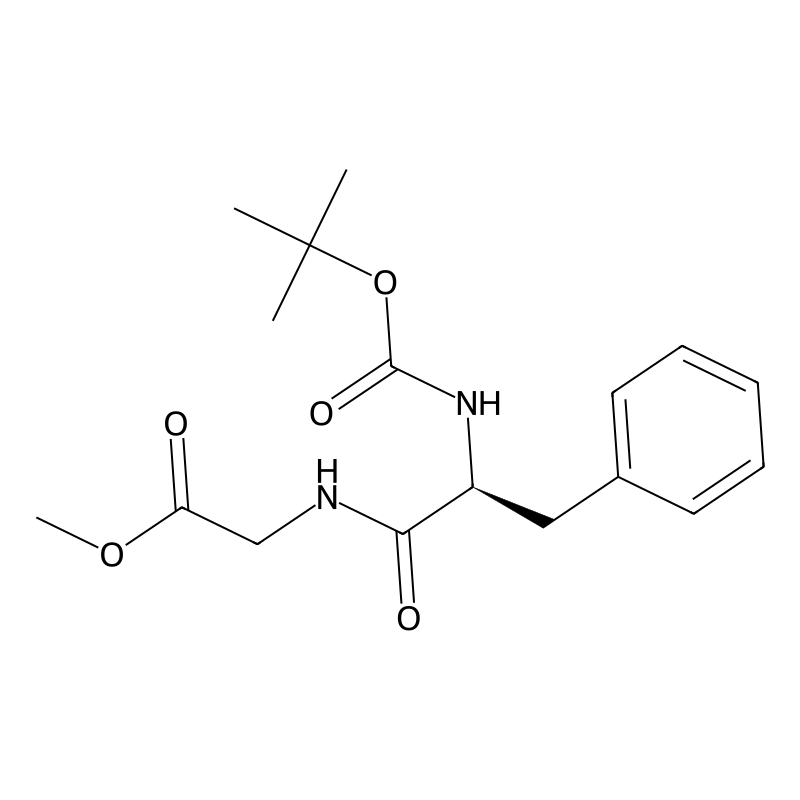

Boc-phe-gly-ome

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-phe-gly-ome, also known as N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester, is a small molecule belonging to a class of compounds called peptides. Peptides are formed by linking amino acids together through peptide bonds. Boc-phe-gly-ome has a specific structure with three amino acids: phenylalanine (Phe), glycine (Gly), and a methyl ester group (OMe) at the end. The N-terminus (beginning) of the molecule is protected by a Boc (tert-butoxycarbonyl) group, which helps with peptide synthesis [].

Application in Peptide Synthesis

The primary application of Boc-phe-gly-ome lies in its role as a building block for the synthesis of larger peptides and proteins. Scientists use a technique called solid-phase peptide synthesis (SPPS) to create these complex molecules. In SPPS, amino acids are attached one by one to a solid support. Boc-phe-gly-ome serves as a protected amino acid building block. The Boc group ensures the reactivity of the desired amino acid (phenylalanine) while preventing unwanted side reactions. Once incorporated into the growing peptide chain, the Boc group can be selectively removed under specific conditions to allow further chain elongation [].

Boc-phe-gly-ome, also known as N-Boc-phenylalanylglycine methyl ester, is a synthetic compound characterized by its unique structure and properties. The molecular formula for Boc-phe-gly-ome is C17H24N2O5, and it belongs to a class of compounds known as protected amino acids. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, allowing for selective reactions in peptide synthesis and other organic transformations .

Boc-phe-gly-ome itself does not have a specific biological mechanism of action. Its primary function is as a building block for the synthesis of peptides with various functionalities. The specific activity of the resulting peptide depends on the sequence and arrangement of the amino acids.

Boc-phe-gly-ome is likely not acutely toxic, but as with most chemicals, proper handling is essential. Here are some safety considerations:

- Potential respiratory irritant: The compound may irritate the respiratory system if inhaled. It is recommended to handle it in a fume hood.

- May irritate skin and eyes: Skin and eye contact should be avoided by wearing gloves and safety glasses.

- Deprotection: The Boc group can be removed under acidic conditions to yield phenylalanylglycine, which is essential for further peptide synthesis.

- Coupling Reactions: Boc-phe-gly-ome can be coupled with other amino acids or peptides using standard coupling agents like carbodiimides to form longer peptide chains.

- Hydrolysis: Under basic or acidic conditions, the methyl ester group can be hydrolyzed to produce the corresponding carboxylic acid derivative .

Boc-phe-gly-ome and its derivatives exhibit biological activities that are relevant in medicinal chemistry and drug development. They are often studied for their potential as:

- Peptide Mimics: Due to their structural similarity to natural peptides, they can serve as inhibitors or modulators of biological pathways.

- Antimicrobial Agents: Some studies suggest that compounds with similar structures may exhibit antimicrobial properties, making them candidates for antibiotic development .

The synthesis of Boc-phe-gly-ome typically involves the following steps:

- Protection of Amino Acids: Phenylalanine is first protected with the Boc group using di-tert-butyl dicarbonate in the presence of a base.

- Formation of Methyl Ester: Glycine is converted into its methyl ester derivative.

- Coupling Reaction: The Boc-protected phenylalanine and the glycine methyl ester are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield Boc-phe-gly-ome .

These methods allow for high yields and purity of the final product.

Boc-phe-gly-ome finds applications in various fields:

- Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of manipulation.

- Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

- Bioconjugation: The compound can be utilized in bioconjugation strategies to attach drugs or labels to biomolecules .

Studies on Boc-phe-gly-ome often focus on its interactions with biological macromolecules, such as proteins and enzymes. These interactions can provide insights into:

- Binding Affinities: Understanding how Boc-phe-gly-ome binds to specific receptors or enzymes can help in designing more effective drugs.

- Structural Studies: Techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate the conformational dynamics and binding modes of this compound in solution and solid-state .

Boc-phe-gly-ome shares structural similarities with several other compounds, which can be compared based on their properties and applications:

Boc-phe-gly-ome's unique combination of the phenylalanine and glycine residues, along with its protective groups, makes it particularly valuable in peptide chemistry compared to these similar compounds.

Structural and Nomenclatural Details

Boc-Phe-Gly-OMe is a protected dipeptide comprising phenylalanine (Phe) and glycine (Gly) residues. The Boc group shields the α-amino group of phenylalanine, while the methyl ester protects the carboxyl terminus of glycine. This dual protection strategy prevents undesired side reactions during synthesis.

| Parameter | Value |

|---|---|

| IUPAC Name | Methyl (S)-2-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanamido)acetate |

| Molecular Formula | C₁₇H₂₄N₂O₅ |

| Molecular Weight | 336.38 g/mol |

| CAS Number | 7625-57-2 |

| Synonyms | Boc-Phe-Gly-OMe, (S)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanamido)acetate |

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) or sodium bicarbonate. The methyl ester is typically formed through esterification of glycine using methanol and a coupling agent such as HBTU or DCC.

Historical Context in Peptide Chemistry

The development of Boc-Phe-Gly-OMe aligns with the evolution of peptide synthesis methodologies. In the 1960s, Robert Merrifield pioneered solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. This approach revolutionized peptide synthesis by enabling sequential chain elongation on an insoluble resin, reducing purification steps.

Boc-Phe-Gly-OMe emerged as a key intermediate during the refinement of Boc/Bzl (benzyl) chemistry. The Boc group’s acid-labile nature allowed for selective deprotection with trifluoroacetic acid (TFA), while benzyl-based side-chain protectants remained stable under mild acidic conditions. This orthogonal protection strategy facilitated the synthesis of complex peptides without premature cleavage of side-chain groups.

Traditional Solution-Phase Synthesis Protocols

Traditional solution-phase synthesis of tert-butoxycarbonyl-phenylalanyl-glycine methyl ester represents a fundamental approach in peptide chemistry, relying on well-established coupling methodologies that have been refined over decades of research and application [1] [2]. The compound, with molecular formula C₁₇H₂₄N₂O₅ and molecular weight 336.38 grams per mole, serves as an important intermediate in peptide synthesis protocols [3] [4] [5].

The solution-phase approach offers several advantages over solid-phase methods, particularly in terms of reaction monitoring, purification flexibility, and scalability for larger quantities [6]. This methodology typically proceeds through stepwise coupling reactions, where protected amino acids are sequentially joined through amide bond formation under carefully controlled conditions [1] [2]. The tert-butoxycarbonyl protecting group provides temporary protection of the amino terminus, allowing selective activation and coupling of the carboxyl terminus [7] [8].

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling represents the cornerstone methodology for forming amide bonds in the synthesis of tert-butoxycarbonyl-phenylalanyl-glycine methyl ester [9] [1]. These reagents function as dehydrating agents, facilitating the formation of peptide bonds by activating carboxylic acids toward nucleophilic attack by amino groups [10] [11].

Dicyclohexylcarbodiimide Coupling Mechanism

Dicyclohexylcarbodiimide emerges as one of the most widely employed coupling reagents for solution-phase peptide synthesis [12] [13]. The mechanism proceeds through formation of an O-acylisourea intermediate, which represents a highly reactive species susceptible to nucleophilic displacement [9] [14]. Initially, the carboxylic acid attacks the central carbon of the carbodiimide, resulting in proton transfer and formation of the activated intermediate [14] [15]. Subsequently, the amino nucleophile displaces the urea leaving group, establishing the desired amide bond [14] [12].

The reaction exhibits high efficiency under mild conditions, tolerating various functional groups while maintaining stereochemical integrity [15] [13]. However, the formation of dicyclohexylurea byproduct presents purification challenges, as this compound exhibits limited solubility in most organic solvents [12] [13]. Despite this limitation, the byproduct can be effectively removed through filtration, making dicyclohexylcarbodiimide particularly suitable for synthesis protocols requiring minimal contamination [12] [13].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Methodology

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride offers significant advantages over dicyclohexylcarbodiimide, particularly regarding byproduct management [11] [16]. The water-soluble nature of the resulting urea byproduct enables facile removal through aqueous extraction procedures [11] [17]. This characteristic proves especially valuable in synthesis protocols requiring high purity products with minimal purification steps [16] [18].

The coupling mechanism follows a similar pathway to dicyclohexylcarbodiimide, involving formation of an O-acylisourea intermediate [11] [19]. The activated carboxylic acid readily reacts with primary amines to form stable amide bonds, while the water-soluble urea byproduct can be efficiently separated during workup procedures [11] [16]. Reaction optimization typically involves pH control within the 4.0-6.0 range to maximize coupling efficiency while minimizing side reactions [11] [18].

Additive Enhancement Strategies

The incorporation of coupling additives significantly enhances the efficiency and selectivity of carbodiimide-mediated reactions [9] [20]. 1-Hydroxybenzotriazole emerges as the most commonly employed additive, serving multiple functions in the coupling process [9] [21]. This compound reacts with the O-acylisourea intermediate to form a more stable but still reactive benzotriazole ester, reducing the propensity for racemization while maintaining high coupling yields [9] [22].

The mechanism involves nucleophilic attack of 1-hydroxybenzotriazole on the O-acylisourea intermediate, forming an activated ester that exhibits enhanced stability compared to the initial intermediate [21] [20]. This activated ester maintains sufficient reactivity toward amino nucleophiles while significantly reducing the formation of undesired side products [9] [21]. Additionally, the presence of 1-hydroxybenzotriazole suppresses the rearrangement of O-acylisourea to unreactive N-acylurea derivatives [9] [21].

Recent developments have introduced alternative additives such as 1-hydroxy-7-azabenzotriazole and N-hydroxysuccinimide, each offering specific advantages for particular synthesis applications [1] [23]. These additives function through similar activation mechanisms but provide enhanced coupling rates or improved selectivity for challenging substrate combinations [23] [20].

Protective Group Compatibility (tert-Butoxycarbonyl versus 9-Fluorenylmethoxycarbonyl)

The selection of appropriate protecting group strategies represents a critical decision in the synthesis of tert-butoxycarbonyl-phenylalanyl-glycine methyl ester, with significant implications for reaction efficiency, purification requirements, and overall synthetic success [24] [8].

tert-Butoxycarbonyl Protection Strategy

The tert-butoxycarbonyl protecting group offers distinct advantages in solution-phase peptide synthesis, particularly regarding substrate solubility and reaction compatibility [25] [26]. This acid-labile protecting group demonstrates excellent stability under basic and neutral conditions while undergoing facile removal under mild acidic treatment [7] [26]. Deprotection typically employs trifluoroacetic acid in dichloromethane, providing quantitative removal of the protecting group without affecting other sensitive functionalities [25] [27].

The tert-butoxycarbonyl group exhibits superior compatibility with esterification reactions, maintaining stability during methyl ester formation protocols [25] [26]. This characteristic proves particularly valuable in the synthesis of tert-butoxycarbonyl-phenylalanyl-glycine methyl ester, where simultaneous protection and esterification may be required [26] [28]. Additionally, tert-butoxycarbonyl-protected peptides generally demonstrate enhanced solubility in organic solvents, facilitating purification and characterization procedures [25] [27].

The acid-labile nature of tert-butoxycarbonyl protection enables selective deprotection in the presence of base-sensitive functionalities [27] [26]. This orthogonality proves essential when working with substrates containing acid-stable but base-labile protecting groups [8] [28]. Furthermore, the relatively small size of the tert-butoxycarbonyl group minimizes steric hindrance during coupling reactions, potentially improving reaction rates and yields [7] [26].

9-Fluorenylmethoxycarbonyl Protection Strategy

The 9-fluorenylmethoxycarbonyl protecting group represents the predominant choice in modern solid-phase peptide synthesis but finds limited application in solution-phase protocols for tert-butoxycarbonyl-phenylalanyl-glycine methyl ester synthesis [29] [24]. This base-labile protecting group undergoes facile removal under mild basic conditions, typically employing piperidine in dimethylformamide [24] [7].

The orthogonal nature of 9-fluorenylmethoxycarbonyl deprotection relative to acid-sensitive functionalities provides significant synthetic flexibility [29] [8]. However, the basic deprotection conditions may prove incompatible with certain esterification protocols, potentially limiting its utility in methyl ester synthesis [24] [27]. Additionally, 9-fluorenylmethoxycarbonyl-protected peptides often exhibit reduced solubility in organic solvents compared to their tert-butoxycarbonyl analogs [25] [27].

Comparative Analysis of Protection Strategies

The choice between tert-butoxycarbonyl and 9-fluorenylmethoxycarbonyl protection depends on multiple factors including reaction conditions, purification requirements, and downstream synthetic applications [24] [26]. For solution-phase synthesis of tert-butoxycarbonyl-phenylalanyl-glycine methyl ester, tert-butoxycarbonyl protection offers superior compatibility with standard coupling and esterification protocols [25] [26].

| Parameter | tert-Butoxycarbonyl Strategy | 9-Fluorenylmethoxycarbonyl Strategy |

|---|---|---|

| Deprotection Conditions | Acidic (TFA) | Basic (piperidine) |

| Ester Compatibility | Excellent | Limited |

| Solubility Profile | Higher in organic solvents | Lower in organic solvents |

| Equipment Requirements | Standard | Standard |

| Safety Profile | Relatively safe | Relatively safe |

The tert-butoxycarbonyl strategy demonstrates particular advantages in solution-phase synthesis, including enhanced substrate solubility, improved compatibility with esterification reactions, and straightforward deprotection protocols [25] [27] [26]. These characteristics make tert-butoxycarbonyl protection the preferred choice for synthesizing tert-butoxycarbonyl-phenylalanyl-glycine methyl ester through solution-phase methodologies [7] [26].

Solid-Phase Peptide Synthesis Adaptations

Solid-phase peptide synthesis adaptation for tert-butoxycarbonyl-phenylalanyl-glycine methyl ester synthesis requires careful consideration of resin selection, coupling protocols, and cleavage strategies [30] [31]. This methodology offers advantages in terms of automated synthesis capabilities, simplified purification procedures, and reduced handling requirements [32] [33].

The solid-phase approach begins with attachment of the C-terminal glycine residue to an appropriate polymeric support, typically employing polystyrene-divinylbenzene resins functionalized with suitable linkers [32] [34]. The selection of resin and linker combination depends on the desired C-terminal functionality, with methyl ester formation requiring specific cleavage conditions that preserve the ester functionality [32] [31].

Resin Selection and Loading Protocols

The choice of solid support significantly influences the success of tert-butoxycarbonyl-phenylalanyl-glycine methyl ester synthesis [34] [31]. Wang resin represents the most commonly employed support for peptide acids, but methyl ester synthesis requires alternative approaches [32] [34]. Chlorotrityl resins offer enhanced flexibility for protected peptide fragment preparation, enabling mild cleavage conditions that preserve acid-sensitive protecting groups [34] [31].

Loading protocols must accommodate the specific requirements of glycine attachment while maintaining adequate substitution levels for efficient synthesis [32] [35]. The reaction typically employs diisopropylcarbodiimide and N,N-dimethyl-4-aminopyridine in dichloromethane, achieving quantitative loading under mild conditions [34] [31]. Monitoring of loading efficiency through quantitative amino acid analysis ensures optimal substrate density for subsequent coupling reactions [32] [31].

Sequential Coupling Methodology

The sequential addition of phenylalanine and subsequent tert-butoxycarbonyl protection follows established solid-phase protocols with specific adaptations for the target molecule [31] [35]. Each coupling cycle involves deprotection of the N-terminal amino group, followed by activation and coupling of the incoming amino acid residue [32] [31].

Deprotection protocols must be carefully optimized to ensure complete removal of protecting groups while maintaining resin integrity [31] [35]. For 9-fluorenylmethoxycarbonyl-based synthesis, piperidine treatment effectively removes the protecting group, while tert-butoxycarbonyl-based protocols employ trifluoroacetic acid under controlled conditions [32] [31]. Monitoring of deprotection efficiency through ninhydrin or chloranil testing ensures complete reaction before proceeding to the coupling step [35] [33].

Cleavage and Methyl Ester Formation

The final cleavage step requires specialized conditions to generate the methyl ester functionality while removing the peptide from the solid support [34] [31]. Traditional acidolysis protocols using trifluoroacetic acid result in free carboxylic acid products, necessitating alternative approaches for methyl ester formation [32] [31].

One effective strategy involves on-resin methylation followed by mild cleavage conditions [34] [31]. This approach employs methyl iodide or dimethyl sulfate in the presence of base to achieve esterification while the peptide remains attached to the resin [31]. Subsequent cleavage under mild acidic conditions releases the protected methyl ester product in high purity [34] [31].

Alternative methodologies involve cleavage to generate the free acid followed by solution-phase esterification [32] [31]. This approach provides greater flexibility in esterification conditions but requires additional purification steps to remove coupling reagents and byproducts [31] [33].

Green Chemistry Approaches in Esterification

The implementation of green chemistry principles in the synthesis of tert-butoxycarbonyl-phenylalanyl-glycine methyl ester addresses environmental concerns while maintaining synthetic efficiency [36] [37]. These approaches focus on solvent replacement, reagent optimization, waste minimization, and energy efficiency improvements [38] [39].

Sustainable Solvent Systems

Traditional esterification protocols rely heavily on dichloromethane and dimethylformamide, both of which present significant environmental and health concerns [36] [38]. Recent developments have identified several green solvent alternatives that maintain reaction efficiency while reducing environmental impact [36] [39].

Propylene carbonate emerges as a particularly promising replacement for traditional dipolar aprotic solvents [36]. This biodegradable solvent demonstrates excellent solvating properties for protected amino acids while supporting efficient coupling and esterification reactions [36] [37]. Comparative studies indicate that propylene carbonate-based protocols achieve yields equivalent to or superior to traditional solvent systems [36].

Binary solvent mixtures offer additional opportunities for environmental improvement [38] [6]. The combination of dimethyl sulfoxide and ethyl acetate provides adjustable polarity while reducing overall toxicity compared to traditional systems [38]. The ratio of these components can be optimized for specific substrate combinations, providing flexibility in reaction optimization [38] [39].

N-Butylpyrrolidinone represents another green alternative with demonstrated effectiveness in peptide synthesis applications [38]. This polar aprotic solvent exhibits low toxicity and biodegradability while maintaining excellent solvating properties for peptide intermediates [38] [39]. Additionally, N-butylpyrrolidinone demonstrates thermal stability suitable for elevated temperature protocols [38].

Advanced Coupling Reagent Systems

Green chemistry principles extend to coupling reagent selection, with emphasis on reducing waste generation and improving atom economy [6] [39]. Propylphosphonic anhydride (T3P®) emerges as an environmentally favorable coupling reagent for peptide bond formation [6]. This reagent offers several advantages over traditional carbodiimides, including reduced side product formation and improved reaction rates [6].

The T3P® coupling system enables process mass intensity values as low as 30 for each coupling cycle, representing significant improvement over traditional protocols [6]. This efficiency results from reduced reagent requirements, elimination of problematic byproducts, and simplified purification procedures [6] [39]. Additionally, T3P® demonstrates compatibility with aqueous reaction media, further reducing environmental impact [6].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a powerful tool for improving the environmental profile of esterification reactions [40] [39]. This technology enables significant reduction in reaction times while often improving yields and selectivity [40]. The enhanced heating efficiency of microwave irradiation reduces overall energy consumption compared to conventional heating methods [40] [39].

Implementation of microwave protocols for tert-butoxycarbonyl-phenylalanyl-glycine methyl ester synthesis typically involves adaptation of existing coupling procedures to microwave-compatible vessels and conditions [40]. Optimization focuses on temperature, power, and reaction time parameters to achieve maximum efficiency while maintaining product quality [40] [39].

Waste Minimization Strategies

Recent innovations in solid-phase peptide synthesis have achieved remarkable waste reduction through elimination of washing steps [41]. These protocols employ volatile bases for deprotection reactions, enabling removal through evaporation rather than solvent-intensive washing [41]. Implementation of directed headspace gas flushing prevents condensation and ensures complete base removal [41].

Such approaches achieve up to 95% reduction in solvent consumption while maintaining product purity and yield [41]. The elimination of washing steps significantly reduces both organic waste generation and water consumption, representing substantial environmental improvement [41] [39]. Additionally, the reduced solvent requirements decrease overall process costs and handling requirements [41].

Process Intensification and Continuous Synthesis

Continuous synthesis protocols offer significant advantages over traditional batch processes in terms of environmental impact and efficiency [41] [39]. These methodologies enable precise control of reaction conditions while reducing overall process volume and waste generation [41]. Implementation typically involves flow chemistry techniques adapted for peptide synthesis applications [41] [39].

Continuous protocols demonstrate particular advantages for esterification reactions, where precise control of temperature, residence time, and reagent stoichiometry can significantly improve selectivity and yield [6] [39]. Additionally, the reduced hold-up volume of continuous systems minimizes solvent inventory and associated environmental risks [41] [39].

| Green Chemistry Approach | Traditional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent Selection | DMF, DCM | Propylene carbonate, DMSO/EtOAc | Reduced toxicity, biodegradability |

| Coupling Reagents | Excess DCC/EDC | T3P®, optimized stoichiometry | Lower PMI, reduced waste |

| Energy Efficiency | Room temperature, extended times | Microwave assistance | Reduced energy consumption |

| Waste Management | Multiple washing steps | Wash elimination protocols | 95% solvent reduction |

| Process Design | Batch processing | Continuous synthesis | Improved efficiency, reduced inventory |